Acrylamide (prop-2-enamide) is a small, water-soluble organic molecule with the chemical formula CH2=CHC(O)NH2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily known for its industrial applications, but it has gained significant attention in recent years due to its presence in certain cooked foods. [, , , , , , , , , , , , , ] Acrylamide's role in scientific research is multifaceted, spanning various fields such as toxicology, material science, and biochemistry.
Acrylamide is primarily formed during high-temperature cooking processes, such as frying, baking, and roasting, particularly in carbohydrate-rich foods. It arises from the reaction between the amino acid asparagine and reducing sugars through the Maillard reaction, which occurs at temperatures above 120 degrees Celsius. The International Agency for Research on Cancer classifies acrylamide as a Group 2A carcinogen, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies and limited evidence from human studies .
Acrylamide can be synthesized through several methods:
Acrylamide has a simple molecular structure characterized by the formula . Its structure consists of an acryl group (vinyl group) attached to an amide group.
The structural representation can be illustrated as follows:
The presence of these functional groups plays a crucial role in its reactivity and interactions with biological systems.
Acrylamide participates in various chemical reactions:
The mechanism of action for acrylamide involves its metabolic activation to glycidamide. This compound forms DNA adducts leading to mutagenic effects. The primary pathway includes:
This pathway underscores the importance of understanding acrylamide's biological effects.
These properties influence its behavior in food processing and environmental contexts.
Acrylamide has several scientific applications:
Acrylamide (C₃H₅NO) is a white, odorless, crystalline solid with a molecular weight of 71.08 g/mol. It features a vinyl group adjacent to an amide functional group, conferring high reactivity ideal for polymerization. Its water solubility (390 g/L at 25°C) and low melting point (84.5°C) facilitate industrial processing [3] [9].
The compound’s primary industrial use is synthesizing polyacrylamide, which accounts for >90% of global production. Polyacrylamide serves as:
Table 1: Industrial Applications of Polyacrylamide
Sector | Application | Function |
---|---|---|
Water Treatment | Effluent processing | Flocculation of suspended solids |
Construction | Soil stabilization grouts | Leak sealing in infrastructure |
Consumer Goods | Permanent-press fabrics, cosmetics | Binding agent or viscosity modifier |
Biotechnology | Gel electrophoresis | Molecular separation medium |
Acrylamide production historically used sulfuric acid or copper catalysts to hydrate acrylonitrile. Since the 1980s, enzymatic catalysis via nitrile hydratase (from Rhodococcus spp.) became dominant, offering higher efficiency and purity [9].
Acrylamide was first identified industrially in the 1950s, with occupational neurotoxicity reported among manufacturing workers. Its emergence as a food contaminant, however, remained unrecognized until 2002, when Swedish scientists at Stockholm University detected unexpectedly high levels in fried and baked foods during a study on acrylamide-exposed workers [1] [4].
Key milestones include:
Formation occurs via the Maillard reaction, where reducing sugars (e.g., glucose) react with asparagine (an amino acid) during frying, baking, or roasting. Boiling and microwaving do not produce significant acrylamide [3] [4] [6].
Acrylamide is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC and a reasonably anticipated carcinogen by the U.S. NTP. Regulatory approaches vary globally:
Table 2: International Regulatory Approaches to Acrylamide
Jurisdiction | Policy Framework | Key Actions |
---|---|---|
United States | FDA Guidance (2016) | Voluntary mitigation strategies for industry |
EU | Commission Regulation 2017/2158 | Benchmark levels; mandatory Code of Practice |
California | Proposition 65 | NSRL = 0.2 µg/day; warning labels required |
Codex Alimentarius | Code of Practice (2009) | International guidelines for food processing |
California’s Proposition 65 has driven litigation, resulting in enforceable settlements:
Public health agencies emphasize exposure reduction via dietary modifications (e.g., frying potatoes at ≤170°C, toasting bread lightly) rather than outright bans, due to acrylamide’s ubiquitous presence in processed foods [2] [5] [6].
Table 3: Acrylamide Levels in Common Foods (EU Data)
Food Category | Mean Acrylamide (µg/kg) | 95th Percentile (µg/kg) |
---|---|---|
Potato Crisps | 628 | 1,894 |
French Fries | 350 | 1,050 |
Coffee (roasted) | 522 | 1,300 |
Breakfast Cereals | 161 | 470 |
Toast | 82 | 295 |
Source: EFSA CONTAM Panel data [4]
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